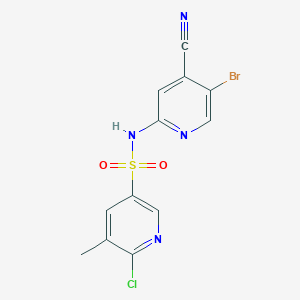

![molecular formula C11H14ClNO2 B2691811 (1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride CAS No. 2241141-02-4](/img/structure/B2691811.png)

(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride” is a complex organic compound. It contains a cyclopropane ring, which is a three-membered carbon ring, and an aminomethylphenyl group . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds has been a topic of interest in synthetic and pharmaceutical chemistry . The biosynthesis of cyclopropane involves diverse strategies and enzymes known as cyclopropanases . The reaction can involve an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the cyclopropane ring and the aminomethylphenyl group . The empirical formula is C13H21BClNO2 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, hydroxybenzene boronic acids are involved in Suzuki-Miyaura reactions .

Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 188.3 °C . It is slightly soluble in water .

科学的研究の応用

Potential Antidepressants

Research led by Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. These compounds, including midalcipran, showed promising results in animal tests for antidepressant activity, with several derivatives being more active than established drugs like imipramine and desipramine. Midalcipran, specifically, was selected for further development and clinical evaluation due to its effectiveness and potential lack of side effects (Bonnaud, H. Cousse, G. Mouzin, M. Briley, A. Stenger, F. Fauran, J. Couzinier, 1987).

Ethylene Precursor in Plants

Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, in higher plants. Their study confirmed the natural occurrence of this conjugate in wilted wheat leaves, providing insights into plant physiology and the role of ACC in ethylene production (Hoffman, Shangfa Yang, T. McKeon, 1982).

Chemical Synthesis Methods

Tomilov et al. (1990) discussed the high-yield production of various cyclopropane derivatives, including (aminomethyl)-cyclopropanes, through the palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds with diazomethane. This research highlights a methodological advancement in the synthesis of cyclopropane derivatives, showcasing the versatility of cyclopropane chemistry in organic synthesis (Yu. V. Tomilov, A. B. Kostitsyn, E. V. Shulishov, O. M. Nefedov, 1990).

Safety and Hazards

将来の方向性

The future directions in the study of this compound could involve further exploration of its synthesis, particularly the enzymatic cyclopropanations . Additionally, the bifunctional catalytic effect of the carboxylic acid substrate may play a role in related amide bond-forming reactions and peptide formation chemistry .

特性

IUPAC Name |

(1R,2R)-2-[3-(aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-6-7-2-1-3-8(4-7)9-5-10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAVLDKAFOWIFV-BAUSSPIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2691738.png)

![1-[4-(2-phenylethylamino)piperidin-1-yl]ethanone](/img/structure/B2691746.png)

![2-Chloro-1-[3-(thiophen-2-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2691747.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2691749.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2691750.png)